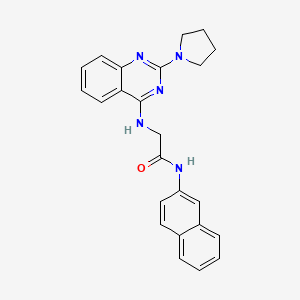
(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one is a stereoisomer of a hexose derivative. This compound is characterized by the presence of multiple hydroxyl groups and an oxidanyl group, making it a polyhydroxy compound. It is structurally related to sugars and sugar alcohols, which are important in various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one can be achieved through several methods. One common approach involves the oxidation of a suitable hexose precursor. For instance, glucose can be selectively oxidized at the C-6 position to introduce the oxidanyl group. This can be done using oxidizing agents such as periodic acid or lead tetraacetate under controlled conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve biotechnological methods, such as the use of specific enzymes that catalyze the oxidation of glucose or other hexoses. These enzymatic processes are often preferred due to their specificity and mild reaction conditions, which help in maintaining the integrity of the stereoisomers.
化学反応の分析
Types of Reactions
(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxidanyl group back to a hydroxyl group, yielding the corresponding hexitol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodic acid, lead tetraacetate, and other mild oxidants.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification and etherification reactions, respectively.
Major Products
Oxidation: Carboxylic acids or lactones.
Reduction: Hexitols or sugar alcohols.
Substitution: Esters or ethers of the original compound.
科学的研究の応用
(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating blood sugar levels.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.
作用機序
The mechanism of action of (3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various metabolic pathways. Its oxidanyl group allows it to participate in redox reactions, which can modulate cellular oxidative stress and signaling pathways.
類似化合物との比較
Similar Compounds
(3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one:
(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal: A related hexose derivative with an aldehyde group instead of an oxidanyl group.
Uniqueness
The uniqueness of (3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one lies in its specific stereochemistry and the presence of the oxidanyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
182.16 g/mol |
IUPAC名 |
(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i7+2 |
InChIキー |
BJHIKXHVCXFQLS-WFSCDJSGSA-N |
異性体SMILES |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)[18OH] |
正規SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


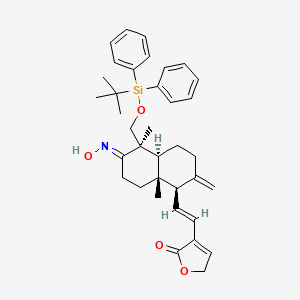

![[D-Pro2,D-Trp7,9] Substance P](/img/structure/B15141444.png)
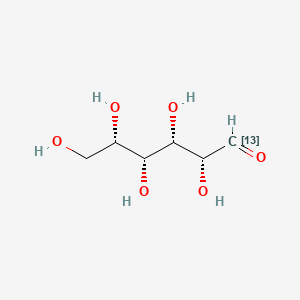
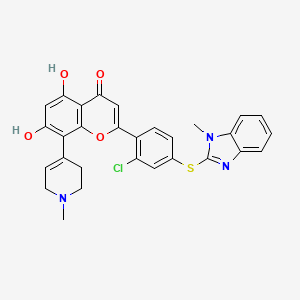

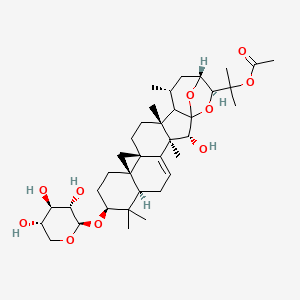
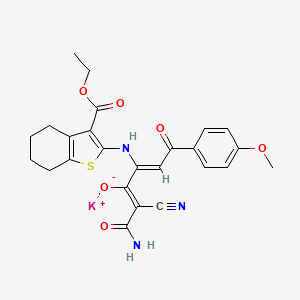

![[4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate](/img/structure/B15141476.png)

![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15141489.png)
